Spiro[4.4]nonan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[44]nonan-2-amine is a spirocyclic compound characterized by a unique structure where two cyclohexane rings are connected through a single nitrogen atom at the spiro centerThe molecular formula of Spiro[4.4]nonan-2-amine is C9H17N, and it has a molecular weight of 139.24 g/mol .
Mechanism of Action
Target of Action
Spiro[4.4]nonan-2-amine primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors play a crucial role in transmitting signals in the nervous system. They are ionotropic receptors that open to allow ions to pass through the neuron’s membrane, triggering a response.
Mode of Action
The compound interacts with its targets, the nAChRs, by binding to them This binding can alter the receptor’s configuration, influencing its ability to open or close
Biochemical Pathways
The interaction of this compound with nAChRs affects various biochemical pathways. The most significant of these is likely the pathway involving the transmission of signals in the nervous system . By influencing the function of nAChRs, this compound can affect the propagation of these signals, potentially leading to various downstream effects.
Pharmacokinetics
The pharmacokinetics of Spiro[4It’s known that the compound is a quaternary ammonium salt, which are generally soluble in water . This solubility can influence the compound’s bioavailability and its ability to cross the blood-brain barrier.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with nAChRs. In some cases, the compound has been found to have analgesic effects, potentially due to its influence on signal transmission in the nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water can affect its distribution in the body and its ability to reach its targets . Additionally, factors such as temperature and pH could potentially influence the compound’s stability and its interaction with nAChRs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.4]nonan-2-amine typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable amine with a cyclohexanone derivative can yield the desired spirocyclic amine.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization process. The compound is then purified through techniques such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Spiro[4.4]nonan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, secondary amines, and substituted spirocyclic compounds .
Scientific Research Applications
Spiro[4.4]nonan-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery, particularly for its potential as a pharmacophore in the design of new therapeutic agents.
Industry: this compound is used in the synthesis of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Spiro[4.5]decane-1,3-dione: Another spirocyclic compound with a different ring size and functional groups.
Spiro[5.5]undecane:
Spiro[3.3]heptane: A smaller spirocyclic compound with distinct chemical properties.
Uniqueness: Spiro[4.4]nonan-2-amine is unique due to its specific ring size and the presence of an amine group at the spiro center. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
spiro[4.4]nonan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYKLTYURHMHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.